molecular formula C15H21N3O4S B11025121 Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11025121
M. Wt: 339.4 g/mol
InChI Key: BYESWLFXILCALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines a thiazole ring, a pyrrolidinone moiety, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be formed via the cyclization of γ-amino acids or their derivatives.

    Coupling Reactions: The thiazole and pyrrolidinone intermediates are then coupled using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).

    Esterification: The final step involves esterification to introduce the methyl ester group, typically using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, replacing the methoxy group with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules

Biology and Medicine

In medicinal chemistry, Methyl 4-methyl-2-({[1-(2-methylpropyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate may exhibit biological activity, making it a candidate for drug development. Its potential interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazole ring and pyrrolidinone moiety could play crucial roles in binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C15H21N3O4S

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[1-(2-methylpropyl)-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C15H21N3O4S/c1-8(2)6-18-7-10(5-11(18)19)13(20)17-15-16-9(3)12(23-15)14(21)22-4/h8,10H,5-7H2,1-4H3,(H,16,17,20)

InChI Key

BYESWLFXILCALQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC(=O)N(C2)CC(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.